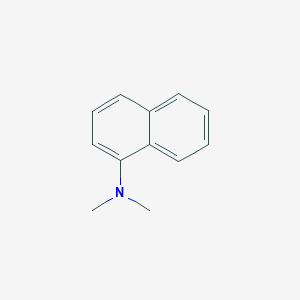

N,N-dimethyl-1-naphthylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXDFHPVZQOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058941 | |

| Record name | 1-Naphthalenamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0027 [mmHg] | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-56-6, 28109-57-1 | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dimethylaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(1-naphthyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020063I9Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,N-dimethyl-1-naphthylamine, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization of the final product.

Introduction

This compound is a tertiary amine derived from naphthalene. It serves as a versatile building block in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds. Its utility in the Griess test for the detection of nitrites underscores its importance in analytical chemistry. This guide focuses on the practical aspects of its preparation and purification, providing detailed experimental procedures for laboratory-scale synthesis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reductive amination procedure involves the methylation of a primary amine (1-naphthylamine) using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. This one-pot reaction is known for its high yields and the prevention of quaternary ammonium (B1175870) salt formation.

Reaction Principle

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. The process is repeated to achieve dimethylation.

Experimental Protocol: Eschweiler-Clarke Methylation of 1-Naphthylamine (B1663977)

This protocol is based on established principles of the Eschweiler-Clarke reaction and is adapted for the synthesis of this compound.

Materials:

-

1-Naphthylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (B78521) (NaOH) pellets or concentrated solution

-

Diethyl ether or Dichloromethane (B109758) (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthylamine (1.0 equivalent) and formic acid (3.0 equivalents).

-

Addition of Formaldehyde: Slowly add formaldehyde solution (2.5 equivalents) to the stirred mixture. The addition is exothermic, and the reaction temperature should be monitored.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10). This step should be performed in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Purification is essential to obtain a high-purity final product. A combination of acid-base extraction and vacuum distillation is highly effective.

Experimental Protocol: Purification

Part A: Acid-Base Extraction

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 30 mL). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.

-

Basification: Collect the aqueous layers and, in an ice bath, slowly add a concentrated sodium hydroxide solution until the solution is strongly basic (pH > 12). This will deprotonate the hydrochloride salt and regenerate the free amine, which will precipitate or form an oily layer.

-

Back-Extraction: Extract the liberated this compound back into diethyl ether or dichloromethane (3 x 40 mL).

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation to yield the purified, but potentially still colored, this compound.

Part B: Vacuum Distillation

For obtaining a high-purity, colorless product, vacuum distillation is recommended.

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

-

Distillation: Transfer the purified product from the acid-base extraction into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Conditions: Heat the flask gently using a heating mantle while applying a vacuum. This compound has a boiling point of 139-140 °C at 13 mmHg.[1]

-

Collection: Collect the fraction that distills at a constant temperature and refractive index. The purified product should be a colorless to pale yellow liquid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 139-140 °C at 13 mmHg | [1] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.622 | |

| CAS Number | 86-56-6 | [1] |

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Yield (after purification) | 80-90% |

| Purity (by GC) | >98% |

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical flow of the acid-base extraction and distillation purification process.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. The Eschweiler-Clarke reaction offers a reliable and high-yielding route to the crude product, which can be effectively purified to a high degree using a combination of acid-base extraction and vacuum distillation. Adherence to the outlined protocols will enable researchers and professionals to consistently produce high-quality this compound for their specific applications. Standard laboratory safety precautions should be followed throughout all procedures.

References

An In-depth Technical Guide to N,N-dimethyl-1-naphthylamine

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-dimethyl-1-naphthylamine, with a focus on its application in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Properties of this compound

This compound is an aromatic amine that is utilized as a reagent in various chemical assays, most notably for the detection of nitrites.[1][2] Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Clear, very slight yellow to dark yellow liquid[3] |

| Density | 1.042 g/mL at 25 °C[1][4] |

| Boiling Point | 139-140 °C at 13 mmHg[1][4] |

| Refractive Index | n20/D 1.622[1][3] |

| Solubility | Insoluble in water |

| Storage Conditions | Room temperature, protected from light.[1] May be sensitive to air and moisture.[3] |

| CAS Number | 86-56-6[3] |

Key Application: The Nitrate (B79036) Reduction Test

A primary application of this compound is in the nitrate reduction test, a biochemical assay used to determine the ability of microorganisms to reduce nitrate to nitrite (B80452).[1][2][5] This test is a critical component in the identification and differentiation of various bacterial species, particularly within the Enterobacteriaceae family.

The underlying principle of this test is the Griess reaction. In this reaction, if the microorganism has reduced nitrate to nitrite, the nitrite reacts with sulfanilic acid in an acidic environment to form a diazonium salt. This intermediate then couples with this compound to produce a red-colored azo dye, indicating a positive result.[1][2][5][6]

Experimental Protocol: Nitrate Reduction Test

The following is a detailed methodology for performing the nitrate reduction test in a laboratory setting.

Materials:

-

Nitrate Broth (containing 0.1% potassium nitrate)

-

Reagent A: Sulfanilic acid solution (0.8% in 5N acetic acid)

-

Reagent B: this compound solution (0.6% in 5N acetic acid)

-

Zinc dust (nitrate-free)

-

Pure culture of the test microorganism

-

Incubator

-

Sterile test tubes

-

Inoculating loop

Procedure:

-

Inoculate a tube of nitrate broth with a pure culture of the test microorganism.

-

Incubate the inoculated tube at the optimal growth temperature for the microorganism (typically 35-37°C) for 24-48 hours.[7]

-

After incubation, examine the broth for turbidity to confirm bacterial growth.

-

Add 5-10 drops of Reagent A (Sulfanilic acid) to the culture tube.

-

Add 5-10 drops of Reagent B (this compound) to the culture tube.

-

Gently shake the tube to mix the reagents.

-

Observe for a color change within 1-2 minutes.

Interpretation of Results:

-

Positive Result: The development of a red or pink color indicates that nitrate has been reduced to nitrite.

-

Negative Result (Initial): If no color change occurs, it can mean one of two things: either nitrate was not reduced, or it was further reduced to other nitrogenous compounds such as ammonia (B1221849) or nitrogen gas.

-

Confirmation of Negative Result: To differentiate between the two possibilities in a negative result, a small amount of zinc dust is added to the tube.

-

If a red color develops after the addition of zinc, it indicates that nitrate was still present and the test is truly negative for nitrate reduction by the organism. The zinc chemically reduced the nitrate to nitrite.

-

If no color change occurs after the addition of zinc, it confirms that the nitrate was reduced by the organism beyond nitrite to other nitrogen compounds, and the result is considered positive for nitrate reduction.

-

Visualizing the Griess Reaction

The following diagram illustrates the chemical workflow of the Griess reaction, which is the basis for the nitrate reduction test.

Caption: Workflow of the Griess reaction for nitrite detection.

References

- 1. This compound | 86-56-6 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. labproinc.com [labproinc.com]

- 4. This compound | CAS#:86-56-6 | Chemsrc [chemsrc.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. microbenotes.com [microbenotes.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Properties of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral properties of N,N-dimethyl-1-naphthylamine, a fluorescent aromatic amine of significant interest in chemical and biomedical research. This document details its Ultraviolet-Visible (UV-Vis) absorption, Nuclear Magnetic Resonance (NMR) characteristics, and fluorescence properties. Methodologies for acquiring these spectral data are also outlined to assist researchers in their experimental design.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the naphthalene (B1677914) ring system. The position and intensity of these absorption bands are influenced by the solvent environment, a phenomenon known as solvatochromism.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference Compound |

| Chloroform (B151607) | 302 | 81,283 (log ε = 4.91) | 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine |

| Chloroform | 346 (shoulder) | 41,687 (log ε = 4.62) | 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine |

| Chloroform | 421 | 44,668 (log ε = 4.65) | 2-((9-(dimethylamino)-1-methyl-1H-benzo[g]indol-2-yl)ethynyl)-N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine |

Note: The data for the reference compound, which has a similar dimethylaminonaphthalene moiety, suggests that this compound likely exhibits multiple absorption bands, with the longest wavelength absorption extending into the near-UV or visible region. The intensity of these absorptions is high, as indicated by the large log ε values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides insight into the carbon framework.

¹H NMR Spectral Data

The following table summarizes the proton NMR chemical shifts (δ) for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.9 | s | 6H |

| Aromatic H | ~7.1 - 8.2 | m | 7H |

Note: The aromatic region of the spectrum displays a complex multiplet pattern due to the various coupling interactions between the seven non-equivalent protons on the naphthalene ring. The dimethylamino protons appear as a sharp singlet significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows distinct signals for the methyl carbons and the ten carbons of the naphthalene ring.

| Carbon | Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~45.5 |

| Aromatic C | ~115 - 150 |

Note: The aromatic region of the ¹³C NMR spectrum will show ten distinct signals, though some may overlap depending on the specific solvent and experimental conditions. The chemical shifts are influenced by the electron-donating dimethylamino group.

Fluorescence Spectroscopy

This compound is expected to be a fluorescent molecule, a characteristic common to many naphthylamine derivatives. For instance, the parent compound, 1-naphthylamine, exhibits an excitation peak at 316 nm and an emission peak at 434 nm.[1] Similarly, N-phenyl-1-naphthylamine (NPN) has an emission maximum around 415 nm when excited at 340 nm.[2] Based on these related structures, the fluorescence properties of this compound are summarized below.

| Parameter | Wavelength (nm) | Reference Compound |

| Excitation Maximum (λex) | ~320 - 340 | 1-Naphthylamine, N-Phenyl-1-naphthylamine |

| Emission Maximum (λem) | ~410 - 440 | 1-Naphthylamine, N-Phenyl-1-naphthylamine |

Note: The exact excitation and emission maxima will be dependent on the solvent polarity, with more polar solvents potentially leading to a red-shift (bathochromic shift) in the emission spectrum.

Experimental Protocols

UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., methanol, cyclohexane, or ethanol).

-

From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 for the λmax.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the second cuvette with the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

NMR Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, place approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., TMS).

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for spectral analysis of this compound.

References

Solubility Profile of N,N-dimethyl-1-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethyl-1-naphthylamine, an aromatic amine utilized in various chemical syntheses and analytical applications. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and analytical method design. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Solubility Data

| Solvent Class | Solvent Name | Solubility | Reference |

| Polar Protic | Water | Insoluble | [1] |

| Alcohol (general) | Soluble | [1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Non-Polar | Ether (general) | Soluble | [1] |

Note: "Soluble" and "Insoluble" are qualitative terms. Specific quantitative values (e.g., g/100 mL or mol/L) are not available in the cited literature.

Experimental Protocols for Solubility Determination

The following methodologies outline standard procedures for determining the solubility of a compound such as this compound. These protocols are based on established qualitative and quantitative techniques for organic amines.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of a compound's solubility in various solvents and can offer insights into its polarity and functional groups.

Objective: To determine the general solubility of this compound in water, acidic, and basic solutions.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Hydrochloric acid (HCl) solution

-

5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Small test tubes

-

Vortex mixer

-

pH paper or pH meter

Procedure:

-

Water Solubility:

-

Add approximately 2-3 mg of this compound to a test tube.

-

Add 1 mL of deionized water.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved material. If the compound dissolves, it is considered water-soluble.

-

Measure the pH of the resulting solution. As an amine, this compound is expected to form a slightly basic solution if it has any appreciable solubility.

-

-

Acid Solubility (5% HCl):

-

If the compound is insoluble in water, add 1 mL of 5% HCl solution to a fresh sample of this compound (2-3 mg) in a test tube.

-

Vortex the mixture for 30-60 seconds.

-

Observe for dissolution. Amines will typically react with acid to form a more soluble salt.

-

-

Base Solubility (5% NaOH):

-

If the compound is insoluble in water, add 1 mL of 5% NaOH solution to a fresh sample of this compound (2-3 mg) in a test tube.

-

Vortex the mixture for 30-60 seconds.

-

Observe for any change in solubility.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To quantitatively measure the solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Chosen solvent (e.g., ethanol, diethyl ether)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available information. For applications requiring precise solubility data, it is recommended that researchers perform quantitative experiments using the protocols outlined herein.

References

The Griess Test: A Deep Dive into the Mechanism of N,N-dimethyl-1-naphthylamine and its Modern Successor for Nitrite Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Griess test, a widely used analytical method for the quantification of nitrite (B80452). It delves into the core chemical principles, with a particular focus on the historical context and mechanism of action of N,N-dimethyl-1-naphthylamine as a coupling agent. Furthermore, this guide clarifies the modern preference for N-(1-naphthyl)ethylenediamine (NED) and presents detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in their understanding and application of this fundamental assay.

Introduction to the Griess Test

The Griess test, first described by Peter Griess in 1858, is a colorimetric assay fundamental to the detection and quantification of nitrite (NO₂⁻) in various biological and environmental samples.[1] Its significance is underscored by the role of nitrite as a stable and nonvolatile breakdown product of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Consequently, the Griess test serves as an indirect method to measure NO production.

The assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, a primary aromatic amine is converted into a diazonium salt by nitrite present in the sample. In the second step, this highly reactive diazonium salt is coupled with an aromatic compound, the "coupling agent," to form a colored azo dye. The intensity of the resulting color, which is directly proportional to the nitrite concentration, can be quantified using spectrophotometry.

The Coupling Agent: From this compound to N-(1-naphthyl)ethylenediamine

Historically, various aromatic amines have been employed as coupling agents in the Griess test. The user's query specifically highlights This compound . This tertiary amine can indeed participate in the azo coupling reaction. The mechanism involves the electrophilic attack of the diazonium salt on the electron-rich naphthalene (B1677914) ring system of this compound, typically at the position para to the activating dimethylamino group.

However, in modern applications of the Griess test, N-(1-naphthyl)ethylenediamine (NED) , often used as its dihydrochloride (B599025) salt, is the overwhelmingly preferred coupling agent.[1] The rationale for this shift is twofold:

-

Safety: The simpler and historically used 1-naphthylamine (B1663977) is a potent carcinogen.[1] While this compound is a distinct compound, the move towards safer reagents has favored NED.

-

Improved Solubility: The azo dye formed with NED is more polar and, therefore, significantly more soluble in the acidic aqueous medium of the assay.[1] This enhanced solubility prevents precipitation and leads to more reliable and reproducible spectrophotometric measurements.

Therefore, while understanding the role of this compound is of historical and chemical interest, for practical and safety reasons, this guide will focus on the mechanism and protocol involving the current standard, N-(1-naphthyl)ethylenediamine.

Core Mechanism of the Griess Test with Sulfanilamide (B372717) and NED

The contemporary Griess reagent is typically a two-component system comprising sulfanilamide (or a similar primary aromatic amine) and N-(1-naphthyl)ethylenediamine in an acidic solution, often phosphoric acid.[1]

Step 1: Diazotization of Sulfanilamide

Under acidic conditions, nitrite (from the sample) is converted to nitrous acid (HNO₂). Nitrous acid then protonates and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of sulfanilamide acts as a nucleophile and attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, a stable diazonium salt is formed.

Step 2: Azo Coupling with N-(1-naphthyl)ethylenediamine (NED)

The sulfanilamide diazonium salt is a weak electrophile. It reacts with the electron-rich aromatic ring of N-(1-naphthyl)ethylenediamine in an electrophilic aromatic substitution reaction. The coupling occurs at the position para to the activating amino group on the naphthalene ring, resulting in the formation of a highly colored magenta azo dye.

The overall reaction pathway is depicted in the following diagram:

Caption: Workflow of the Griess test for nitrite quantification.

Quantitative Data

The quantitative aspect of the Griess test relies on the Beer-Lambert law, which states that the absorbance of the colored product is directly proportional to its concentration.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λₘₐₓ) | 540 - 548 nm | The exact λₘₐₓ can vary slightly depending on the specific reagents and solvent conditions.[2] |

| Molar Absorptivity (ε) | ~45,000 - 50,000 M⁻¹cm⁻¹ | This value is for the azo dye formed from sulfanilamide and NED. It can be influenced by factors such as pH and the presence of interfering substances. |

| Limit of Detection (LOD) | 0.02 - 2.5 µM | The detection limit is dependent on the specific protocol, instrumentation, and sample matrix.[1] |

| Linear Range | Typically up to 100 µM | Samples with higher nitrite concentrations should be diluted to fall within the linear range of the standard curve. |

Experimental Protocol: Nitrite Quantification in a 96-Well Plate

This protocol is a generalized procedure for the quantification of nitrite in biological samples using a 96-well plate format. It is essential to optimize the protocol for specific sample types and experimental conditions.

5.1. Reagents and Materials

-

Griess Reagent:

-

Component A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store protected from light at 4°C.

-

Component B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Dissolve 0.1 g of NED dihydrochloride in 100 mL of deionized water. Store protected from light at 4°C.

-

Working Griess Reagent: Mix equal volumes of Component A and Component B immediately before use. Do not store the mixed reagent for more than a few hours.[2]

-

-

Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in the same buffer or medium as the samples.

-

Samples: Biological fluids (e.g., cell culture supernatant, plasma, serum, urine). Note that protein-rich samples like plasma and serum may require deproteinization (e.g., by ultrafiltration) to prevent interference.

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540-550 nm

-

Multichannel pipette

5.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for the Griess assay in a 96-well plate.

5.3. Detailed Procedure

-

Preparation of Nitrite Standard Curve:

-

Prepare a series of nitrite standards by diluting the stock solution in the same buffer or medium as your samples. A typical range is from 1 µM to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM).

-

-

Sample Preparation:

-

If necessary, dilute your samples to ensure the nitrite concentration falls within the linear range of the standard curve.

-

For proteinaceous samples, deproteinize prior to the assay.

-

-

Assay:

-

Pipette 50 µL of each standard and sample into duplicate or triplicate wells of the 96-well plate.

-

Using a multichannel pipette, add 50 µL of the freshly prepared working Griess reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.[3]

-

-

Measurement:

-

Measure the absorbance at a wavelength between 540 nm and 550 nm using a microplate reader. The color is stable for up to 30-60 minutes.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

-

Plot the corrected absorbance values for the standards against their corresponding nitrite concentrations to generate a standard curve.

-

Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

-

Conclusion

The Griess test remains a cornerstone for nitrite and indirect nitric oxide measurement due to its simplicity, sensitivity, and cost-effectiveness. While this compound played a role in the historical development of diazotization-based assays, the modern Griess test predominantly and advisably utilizes N-(1-naphthyl)ethylenediamine as the coupling agent due to safety and solubility advantages. A thorough understanding of the underlying chemical mechanism and adherence to a carefully executed protocol are paramount for obtaining accurate and reproducible results in a research setting.

References

N,N-Dimethyl-1-naphthylamine: A Technical Guide to its Potential as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the characteristics and potential applications of N,N-dimethyl-1-naphthylamine (DMANA) as a fluorescent probe. While direct, extensive research on DMANA in this capacity is limited, its structural similarity to well-established solvatochromic and environmentally sensitive fluorophores, such as naphthalimide derivatives, suggests significant untapped potential. This document provides a comprehensive overview of DMANA's known properties, offers insights into its likely fluorescent behavior based on analogous compounds, and presents detailed hypothetical experimental protocols for its application in key research areas, including the study of protein-ligand interactions and cellular imaging. The guide aims to serve as a foundational resource for researchers interested in exploring the utility of this promising compound.

Introduction

This compound (DMANA) is an aromatic amine with the chemical formula C₁₂H₁₃N.[1][2] It is structurally characterized by a naphthalene (B1677914) core with a dimethylamino substituent. While its most widely documented application is in the Griess test for the detection of nitrites, its molecular architecture is reminiscent of several classes of fluorescent probes known for their sensitivity to the local microenvironment.[3][4] These probes, often derivatives of naphthalimide, exhibit changes in their fluorescence properties, such as emission wavelength and quantum yield, in response to variations in solvent polarity, viscosity, and binding events.[5][6] This guide will extrapolate from the known characteristics of these related compounds to build a case for DMANA as a potentially valuable tool in drug discovery and biomedical research.

Core Properties of this compound

A summary of the known physical and chemical properties of DMANA is presented in Table 1. This data provides a baseline for understanding the compound's behavior and for designing experimental protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2][7] |

| Appearance | Faint yellow to dark yellow liquid | |

| Boiling Point | 139-140 °C at 13 mmHg | [3] |

| Density | 1.042 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.622 | [3] |

| Solubility | Insoluble in water | [8] |

| Storage Conditions | Store at room temperature, protected from light and air. | [3][9] |

Photophysical Properties: An Analog-Based Perspective

Key Inferred Photophysical Characteristics:

-

Solvatochromism: DMANA is expected to exhibit solvatochromism, meaning its fluorescence emission spectrum will shift depending on the polarity of the solvent. In nonpolar environments, a blue-shifted emission with a higher quantum yield is anticipated. Conversely, in polar, protic solvents, a red-shifted emission with a lower quantum yield is likely. This property is due to the formation of an intramolecular charge transfer (ICT) state upon excitation.

-

Environmental Sensitivity: The fluorescence of DMANA is predicted to be sensitive to the microenvironment. When shielded from polar solvents, such as when bound to a hydrophobic pocket of a protein or partitioned into a lipid membrane, its fluorescence intensity is expected to increase significantly. This "turn-on" characteristic is a hallmark of environment-sensitive probes.[5]

-

Viscosity Sensing: Related naphthalimide probes have been shown to act as molecular rotors, where their fluorescence is quenched in low-viscosity environments due to non-radiative decay through molecular rotation.[11][12] As viscosity increases, this rotation is hindered, leading to an increase in fluorescence. DMANA may exhibit similar viscosity-dependent fluorescence.

A hypothetical summary of the expected photophysical properties of DMANA in various solvents, based on the behavior of analogous compounds, is presented in Table 2.

| Solvent | Polarity | Expected Excitation Max (nm) | Expected Emission Max (nm) | Expected Quantum Yield (Φ) |

| Cyclohexane | Nonpolar | ~340 | ~420 | High |

| Toluene | Nonpolar | ~345 | ~430 | High |

| DCM | Polar | ~350 | ~450 | Moderate |

| Acetonitrile | Polar | ~355 | ~480 | Low |

| Methanol | Polar | ~360 | ~500 | Very Low |

| Water | Polar | ~365 | ~520 | Very Low |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for utilizing DMANA as a fluorescent probe. These protocols are adapted from established methods for similar fluorescent dyes.

Protocol for Characterizing Solvatochromic Properties

This protocol outlines the steps to determine the excitation and emission spectra of DMANA in a range of solvents with varying polarities.

Materials:

-

This compound (DMANA)

-

Spectroscopic grade solvents: Cyclohexane, Toluene, Dichloromethane (DCM), Acetonitrile, Methanol, Water

-

1 cm path length quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of DMANA in a nonpolar solvent such as cyclohexane.

-

Working Solution Preparation: For each solvent to be tested, prepare a working solution by diluting the stock solution to a final concentration of 10 µM.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 450 nm for a starting point).

-

Scan the excitation wavelengths from 300 nm to 400 nm.

-

Identify the wavelength of maximum excitation.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum from the previous step.

-

Scan the emission wavelengths from 400 nm to 600 nm.

-

Record the wavelength of maximum emission.

-

-

Data Analysis: Plot the emission maximum as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.

Protocol for Protein-Ligand Binding Studies

This protocol describes how DMANA could be used as a displacement probe to study the binding of a non-fluorescent ligand to a protein.

Materials:

-

DMANA

-

Protein of interest (e.g., Bovine Serum Albumin)

-

Ligand of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare Solutions:

-

Prepare a 10 µM solution of the protein in PBS.

-

Prepare a 1 mM stock solution of DMANA in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of the ligand in PBS.

-

-

Determine Initial Fluorescence:

-

Add a small aliquot of the DMANA stock solution to the protein solution to achieve a final DMANA concentration of 1 µM.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400-600 nm). The binding of DMANA to a hydrophobic pocket on the protein should result in a significant fluorescence increase.

-

-

Titration:

-

Add increasing concentrations of the ligand to the protein-DMANA complex.

-

After each addition, incubate for 5 minutes and measure the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in DMANA fluorescence intensity as a function of the ligand concentration.

-

A decrease in fluorescence indicates that the ligand is displacing DMANA from the binding site.

-

The data can be fitted to a suitable binding model to determine the binding affinity (Kd) of the ligand.

-

Caption: Workflow for a DMANA-based ligand displacement assay.

Protocol for Cellular Imaging of Lipid Droplets

This protocol details a potential method for using DMANA to visualize lipid droplets in living cells, leveraging its expected preference for nonpolar environments.

Materials:

-

DMANA

-

Live cells cultured on glass-bottom dishes

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution: Prepare a 1 mM stock solution of DMANA in DMSO. Dilute this stock solution in cell culture medium to a final working concentration of 1-10 µM.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the DMANA staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing (Optional): Based on the properties of analogous probes, a wash-free protocol might be possible.[13] If background fluorescence is high, wash the cells twice with fresh, pre-warmed culture medium.

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~350 nm, emission ~450 nm).

-

Lipid droplets should appear as bright fluorescent puncta against a darker cytoplasm.

-

Potential Signaling Pathway and Workflow Visualizations

While no specific signaling pathways have been investigated using DMANA, its potential as an environmentally sensitive probe allows for the conceptualization of its use in studying processes that involve changes in local hydrophobicity or viscosity.

Monitoring Protein Aggregation

Protein aggregation is a key event in many neurodegenerative diseases. DMANA could potentially be used to monitor this process, as the formation of protein aggregates often exposes hydrophobic surfaces.

Caption: Conceptual pathway for monitoring protein aggregation with DMANA.

Experimental Workflow for Viscosity Sensing in Cells

Changes in intracellular viscosity are associated with various cellular processes and diseases. DMANA's potential as a molecular rotor could be exploited to measure these changes.

Caption: Workflow for measuring cellular viscosity changes using DMANA.

Synthesis

While several suppliers offer DMANA commercially, a general synthetic route involves the methylation of 1-naphthylamine (B1663977). A common laboratory-scale synthesis can be achieved through reductive amination of 1-naphthylamine with formaldehyde (B43269) and a reducing agent like sodium borohydride, or via classical N-alkylation methods. More industrial processes might involve reacting 1-chloronaphthalene (B1664548) with dimethylamine (B145610) at high temperatures and pressures. A detailed, specific synthesis protocol from a patent for a related compound involves reacting N-methylformamide with a strong base to form its anion, which then reacts with 1-chloromethylnaphthalene.[14]

Conclusion and Future Directions

This compound presents itself as a compound with significant, yet largely unexplored, potential as a fluorescent probe. Its structural analogy to well-known environment-sensitive dyes strongly suggests that it possesses valuable photophysical properties, including solvatochromism and sensitivity to microenvironmental viscosity. The hypothetical protocols and conceptual frameworks provided in this guide are intended to catalyze further research into the applications of DMANA in drug discovery, cell biology, and materials science. Future work should focus on the rigorous characterization of its photophysical properties, including the determination of quantum yields and fluorescence lifetimes in various environments. Furthermore, the synthesis of DMANA derivatives with reactive moieties could expand its utility for covalent labeling of biomolecules, opening up an even wider range of potential applications. The exploration of DMANA and its derivatives could provide a new and valuable set of tools for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 86-56-6 [chemicalbook.com]

- 4. This compound | CAS#:86-56-6 | Chemsrc [chemsrc.com]

- 5. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. labproinc.com [labproinc.com]

- 10. scispace.com [scispace.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Naphthalimide Based "Turn-ON" Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

Navigating the Risks: A Technical Guide to the Physical and Chemical Hazards of N,N-Dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethyl-1-naphthylamine, a synthetic aromatic amine, is a versatile chemical intermediate utilized in various research and industrial applications, including as a reagent in the nitrate (B79036) reduction test.[1] However, its utility is accompanied by a range of physical and chemical hazards that necessitate careful handling and a thorough understanding of its properties. This technical guide provides an in-depth overview of these hazards, supported by quantitative data, to ensure the safety of laboratory and manufacturing personnel.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a clear to very slight yellow or brown liquid with an aromatic odor.[2] Key quantitative physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | [1][3][4] |

| Molecular Weight | 171.24 g/mol | [3][4] |

| Appearance | Clear very slight yellow to brown liquid | [2] |

| Boiling Point | 139 - 140 °C at 13 mmHg (17 hPa) | [1] |

| Density | 1.039 - 1.042 g/mL at 25 °C | [1][5] |

| Flash Point | > 112 °C (> 233.60 °F) | |

| Refractive Index | 1.6210 - 1.6230 at 20 °C | [3] |

| Vapor Density | 5.90 | [6] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [3][7] |

Chemical Hazards and Reactivity

This compound is stable under normal temperatures and pressures.[2] However, it is sensitive to air and moisture and may decompose upon exposure.[2][7] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7][8] Hazardous polymerization has not been reported.[2][7]

Hazardous Decomposition

Upon combustion or thermal decomposition, this compound can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][6][7][8]

Caption: Hazardous decomposition products resulting from heat or combustion.

Toxicological Hazards

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][6][8][9] It is also classified as a cancer suspect agent.[2]

| Toxicity Data | Value | Species | Route | Source |

| LDLo (Lowest published lethal dose) | 500 mg/kg | Rat | Oral |

Health Effects

-

Acute Oral Toxicity: Harmful if swallowed.[3][6] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[3][6][9] Skin contact may be harmful, with potential for systemic effects following absorption.[8] It may also cause skin sensitization.[8]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6][9]

-

Respiratory Irritation: May cause respiratory tract irritation.[3][6] Inhalation of vapors or mists may be harmful.[8]

-

Chronic Health Effects: Classified as a cancer suspect agent.[2] Long-term exposure may lead to cumulative effects.[8] Arylamines, as a class, can be toxic to the blood cell-forming system.[8]

GHS Classification and Safety Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized below.

Caption: Summary of GHS hazard classifications.

Hazard Statements:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS), but key recommendations include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only in a well-ventilated area.

Experimental Protocols

The general workflow for assessing the hazards of a chemical like this compound is outlined below.

Caption: A generalized workflow for chemical hazard evaluation.

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

-

Handling: Use with adequate ventilation and personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[7] Avoid contact with eyes, skin, and clothing.[2] Wash thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Keep containers tightly closed and protected from air and moisture.[2]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]

This guide is intended to provide a comprehensive overview of the known physical and chemical hazards of this compound. It is imperative that all users consult the most current Safety Data Sheet provided by the supplier before handling this chemical and adhere to all recommended safety procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lewisu.edu [lewisu.edu]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 036438.AC [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound 86-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Griess Test for Nitrite Determination using N,N-dimethyl-1-naphthylamine

These application notes provide a detailed protocol for the quantitative determination of nitrite (B80452) in aqueous solutions using the Griess test with N,N-dimethyl-1-naphthylamine as the coupling reagent. This method is intended for researchers, scientists, and drug development professionals for the indirect measurement of nitric oxide (NO) production.

Principle of the Griess Test

The Griess test is a colorimetric assay that detects the presence of nitrite ions, a stable and quantifiable metabolite of nitric oxide.[1] The test, first described by Peter Griess in 1858, involves a two-step diazotization reaction.[2]

-

Diazotization: Under acidic conditions, nitrite reacts with a primary aromatic amine, such as sulfanilic acid, to form a diazonium salt.[1]

-

Azo Coupling: The resulting diazonium salt is then coupled with an aromatic amine, in this protocol this compound, to produce a colored azo dye.[2][3]

The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified by measuring its absorbance using a spectrophotometer.

Reagents and Materials

Reagents:

-

Sulfanilic Acid (Reagent A component)

-

This compound (Reagent B component)[2]

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

(Optional) Zinc Dust for nitrate (B79036) determination[2]

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm

-

96-well microplates or spectrophotometer cuvettes

-

Calibrated micropipettes and tips

-

Volumetric flasks and graduated cylinders

-

Vortex mixer

Experimental Protocols

3.1. Reagent Preparation

-

Reagent A (Sulfanilic Acid Solution):

-

Prepare a 5N acetic acid solution by adding 287 mL of glacial acetic acid (17.4N) to 713 mL of deionized water.[2]

-

Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid. Gentle heating may be required to fully dissolve the powder. Store in a dark bottle at 4°C.

-

-

Reagent B (this compound Solution):

-

Nitrite Standard Stock Solution (100 mM):

-

Dissolve 0.69 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. Store at 4°C.

-

-

Working Nitrite Standard Solution (1 mM):

-

Perform a 1:100 dilution of the 100 mM stock solution. For example, add 10 µL of the 100 mM Nitrite Standard Stock Solution to 990 µL of deionized water to create a 1 mM solution. Prepare this solution fresh for each experiment.[4]

-

3.2. Preparation of Nitrite Standard Curve

Prepare a fresh set of standards for each assay by diluting the 1 mM working standard. The final concentrations should be in the linear range of the assay, typically between 1-100 µM.

| Standard | Volume of 1 mM Standard (µL) | Volume of Deionized Water (µL) | Final Nitrite Conc. (µM) |

| S1 | 100 | 900 | 100 |

| S2 | 50 | 950 | 50 |

| S3 | 25 | 975 | 25 |

| S4 | 10 | 990 | 10 |

| S5 | 5 | 995 | 5 |

| S6 | 1 | 999 | 1 |

| S0 (Blank) | 0 | 1000 | 0 |

3.3. Sample Preparation

-

Cell Culture Supernatants: Centrifuge cell culture media to remove any debris or cells. The supernatant can typically be used directly.

-

Plasma/Serum: To remove proteins that can interfere with the assay, deproteinize samples using ultrafiltration with 10 kDa molecular weight cut-off filters.[4]

-

Tissue Homogenates: Homogenize tissue in an appropriate buffer, followed by centrifugation to pellet cellular debris.[4] Collect the supernatant for analysis. It is recommended to limit the protein concentration of the final assayed fluid to 1 mg/mL or less.

-

Urine: Samples may need to be diluted with deionized water to fall within the assay's linear range.

3.4. Assay Procedure (96-Well Plate Format)

-

Add 50 µL of each standard and sample to individual wells of a 96-well plate. Assay all standards and samples in duplicate or triplicate.

-

Add 50 µL of Reagent A (Sulfanilic Acid Solution) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Reagent B (this compound Solution) to each well.

-

Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.[5]

-

Measure the absorbance at 540 nm using a microplate reader. The signal is typically stable for at least one hour.[4]

Data Analysis

-

Calculate the average absorbance for each standard and sample.

-

Subtract the average absorbance of the blank (S0) from all standard and sample readings.

-

Plot the standard curve with the background-subtracted absorbance on the Y-axis and the known nitrite concentration (µM) on the X-axis.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98).

-

Calculate the nitrite concentration of the unknown samples using the equation from the standard curve. Account for any dilution factors used during sample preparation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this protocol.

| Parameter | Value | Notes |

| Reagent Concentrations | ||

| Sulfanilic Acid (Reagent A) | 0.8% (w/v) in 5N Acetic Acid | |

| This compound (Reagent B) | 0.6% (v/v) in 5N Acetic Acid | [2] |

| Assay Volumes (96-well plate) | ||

| Sample/Standard Volume | 50 µL | |

| Reagent A Volume | 50 µL | |

| Reagent B Volume | 50 µL | |

| Incubation | ||

| After Reagent A | 5-10 minutes | Room Temperature, protect from light |

| After Reagent B | 10-20 minutes | Room Temperature, protect from light[5] |

| Measurement | ||

| Wavelength | ~540 nm (range 520-590 nm) | [1][6] |

| Performance | ||

| Detection Limit | ~1 µM | [6] |

| Linear Range | ~1-100 µM |

Visualizations

Caption: Chemical mechanism of the Griess reaction.

Caption: Experimental workflow for the Griess test.

Troubleshooting and Interferences

-

High Background: This can result from nitrite contamination in reagents or water.[7] Use high-purity, nitrite-free water and freshly prepared reagents. Some cell culture media components, like phenol (B47542) red, may also interfere.

-

Low Signal: Ensure reagents are stored correctly and are not expired. Protect reagents and reaction mixtures from direct light. If measuring nitrate after reduction, ensure the reduction step (e.g., with zinc dust) is complete.

-

Interferences: Biological samples are complex matrices. Thiols, such as glutathione, and proteins can interfere with the diazotization reaction. Deproteinization of samples like plasma or serum is crucial for accurate results.[4] Ions like Fe³⁺ and Hg²⁺ can also cause errors.

-

Safety Note: While this compound is used in this protocol, other historical coupling agents like 1-naphthylamine are potent carcinogens and should be avoided. N-(1-naphthyl)ethylenediamine is another common, less hazardous alternative. Always handle reagents with appropriate personal protective equipment.

References

- 1. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asm.org [asm.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. abcam.cn [abcam.cn]

- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Spectrophotometric Determination of Nitrite with N,N-dimethyl-1-naphthylamine

Audience: Researchers, scientists, and drug development professionals.

Principle and Introduction

The spectrophotometric determination of nitrite (B80452) using N,N-dimethyl-1-naphthylamine is based on the Griess diazotization reaction, first described by Peter Griess in 1858.[1] This well-established method is valued for its simplicity, sensitivity, and cost-effectiveness. The underlying principle involves a two-step chemical process performed in an acidic medium.

-

Diazotization: Nitrite ions (NO₂⁻) present in the sample react with a primary aromatic amine, such as sulfanilic acid or sulfanilamide (B372717), to form a stable diazonium salt.[1][2][3]

-

Azo Coupling: This intermediate diazonium salt is then coupled with an aromatic compound, this compound, to produce a highly colored azo dye.[4][5]

The resulting solution exhibits a distinct pink-to-reddish-purple color, and the intensity of this color, measured as absorbance using a spectrophotometer, is directly proportional to the initial nitrite concentration in the sample. This relationship allows for the accurate quantification of nitrite.

Application Notes

-

Scope of Application: This method is widely applicable for quantifying nitrite in various matrices, including drinking water, wastewater, biological fluids (saliva, blood plasma, urine), and food products (e.g., cured meats).[1][2]

-

Reagent Selection:

-

Diazotizing Amine: Sulfanilic acid and sulfanilamide are the most common choices.[1][6]

-

Coupling Agent: While this protocol specifies this compound, it is often replaced by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED).[1] NED is generally preferred as it is less carcinogenic and the resulting azo dye is more soluble in the acidic medium.[1]

-

-

Critical Parameters:

-

pH Control: The reaction must be conducted in a strong acidic medium (pH 1-2) to ensure the complete formation of the diazonium salt and prevent side reactions.[3] Phosphoric acid or hydrochloric acid are typically used to maintain the required acidity.[3]

-

Reaction Time and Temperature: Color development is generally rapid and completes within 15-30 minutes at room temperature. The resulting colored complex is stable for a considerable period (often up to 2 hours), allowing for convenient measurement.[3]

-

-

Interferences: Compounds that can consume nitrite or interfere with the diazotization-coupling reaction should be considered. For biological samples, deproteinization may be necessary to avoid turbidity and interference from proteins. High concentrations of nitrate (B79036) generally do not interfere.[7]

-

Nitrate Measurement: The Griess reaction is specific for nitrite.[2] To measure nitrate, it must first be reduced to nitrite. This is commonly achieved using a cadmium-copper column or the enzyme nitrate reductase, followed by the standard Griess reaction to determine total nitrite (original + reduced nitrate).[2]

Quantitative Method Parameters

The following table summarizes typical quantitative data for the Griess reaction-based spectrophotometric determination of nitrite. Parameters can vary slightly based on the specific diazotizing and coupling agents used.

| Parameter | Typical Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 520 - 548 nm | [2][3][7] |

| Linearity Range (Beer's Law) | 0.01 - 1.70 mg/L (approx. 0.2 - 37 µM) | [7] |

| Limit of Detection (LOD) | 0.0005 - 0.012 mg/L (approx. 0.01 - 0.26 µM) | [7] |

| Limit of Quantification (LOQ) | ~0.025 mg/L (in specific matrices) | |

| Molar Absorptivity (ε) | ~4.6 x 10⁴ L·mol⁻¹·cm⁻¹ | [7] |

| Relative Standard Deviation (RSD) | < 1% | [7] |

Detailed Experimental Protocol

4.1. Reagent Preparation

-

Deionized Water: Use nitrite-free, high-purity deionized water for all reagent and standard preparations.

-

Griess Reagent A (Diazotizing Solution):

-

Dissolve 1.0 g of sulfanilic acid in 100 mL of 5% (v/v) phosphoric acid.

-

Warm gently to aid dissolution if necessary. Store in a dark bottle at 4°C. The solution is stable for several weeks.

-

-

Griess Reagent B (Coupling Solution):

-

Dissolve 0.1 g of this compound in 100 mL of deionized water.

-

Store in a dark bottle at 4°C. Caution: Handle with care as this compound is a potential carcinogen.[5]

-

-

Combined Griess Reagent (Optional but Recommended):

-

Mix equal volumes of Griess Reagent A and Griess Reagent B immediately before use. Prepare only the amount needed for the experiment. Do not store the mixed reagent for more than 8 hours.

-

-

Nitrite Standard Stock Solution (1000 mg/L NO₂⁻):

-

Dry sodium nitrite (NaNO₂) at 110°C for 1 hour and cool in a desiccator.

-

Accurately weigh 0.1500 g of dried NaNO₂ and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water. This solution contains 1000 mg/L of NO₂⁻. Store at 4°C.

-

-

Nitrite Working Standard Solution (10 mg/L NO₂⁻):

-

Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh daily.

-

4.2. Construction of the Calibration Curve

-

Label a series of test tubes or microplate wells for your standards (e.g., 0, 0.1, 0.2, 0.5, 0.8, 1.0 mg/L).

-

Prepare the calibration standards by pipetting the appropriate volume of the 10 mg/L working standard solution into each tube and diluting to a final volume of 5 mL with deionized water.

-

Example for a 1.0 mg/L standard: 0.5 mL of 10 mg/L working standard + 4.5 mL deionized water.

-

The "0 mg/L" standard will be 5 mL of deionized water and will serve as the blank.

-

-

To each 5 mL standard, add 0.5 mL of the combined Griess Reagent (or 0.25 mL of Reagent A followed by 0.25 mL of Reagent B).

-

Mix thoroughly and incubate at room temperature for 20 minutes, protected from direct light, to allow for full color development.[3]

-

Set the spectrophotometer to the predetermined λmax (e.g., 540 nm).[3]

-

Use the blank (0 mg/L standard) to zero the spectrophotometer.

-

Measure the absorbance of each calibration standard.

-

Plot a graph of Absorbance (y-axis) versus Nitrite Concentration (mg/L) (x-axis). The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995.

4.3. Sample Preparation and Analysis

-

Sample Preparation:

-

Water Samples: Filter the sample using a 0.45 µm filter to remove particulate matter.

-

Biological Fluids: Deproteinize the sample by adding a precipitating agent (e.g., zinc sulfate (B86663) or sulfosalicylic acid), followed by centrifugation. The clear supernatant is used for the assay.

-

-